molecular formula C23H24FN3O3S B11636800 4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide

4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B11636800
M. Wt: 441.5 g/mol
InChI Key: UMHZNUYYWVLOCK-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-N-(4-FLUOROPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of sulfonamides This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxyphenyl group, and a fluorophenyl group

Preparation Methods

The synthesis of 4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-N-(4-FLUOROPHENYL)BENZENE-1-SULFONAMIDE involves several steps. One common synthetic route includes the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-N-(4-FLUOROPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols.

Scientific Research Applications

4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-N-(4-FLUOROPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-N-(4-FLUOROPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of bacterial growth and replication.

In material science applications, the compound’s electronic properties, such as its ability to donate and accept electrons, play a significant role in its function as a component of electronic devices.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-N-(4-FLUOROPHENYL)BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and Schiff bases. Some examples are:

    4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE: This compound has a similar structure but with a methyl group instead of a fluorine atom.

    4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-N-(4-CHLOROPHENYL)BENZENE-1-SULFONAMIDE: This compound has a chlorine atom instead of a fluorine atom.

The uniqueness of 4-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-N-(4-FLUOROPHENYL)BENZENE-1-SULFONAMIDE lies in its specific electronic and steric properties conferred by the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C23H24FN3O3S/c1-3-27(4-2)21-12-5-17(23(28)15-21)16-25-19-10-13-22(14-11-19)31(29,30)26-20-8-6-18(24)7-9-20/h5-16,26,28H,3-4H2,1-2H3

InChI Key

UMHZNUYYWVLOCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)O

Origin of Product

United States

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